Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate

Lipophilicity LogP Physicochemical Properties

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate (commonly referred to as Cbz-L-(4,4-difluorocyclohexyl)glycine methyl ester) is a protected amino acid derivative featuring an (S)-configuration at the alpha-carbon, a benzyloxycarbonyl (Cbz) protecting group on the amine, a methyl ester on the carboxylic acid, and a 4,4-difluorocyclohexyl side chain. This building block is utilized in peptide and peptidomimetic synthesis, with the difluorocyclohexyl moiety imparting distinct physicochemical properties compared to non-fluorinated analogs.

Molecular Formula C17H21F2NO4
Molecular Weight 341.35 g/mol
Cat. No. B13101286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate
Molecular FormulaC17H21F2NO4
Molecular Weight341.35 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCC(CC1)(F)F)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H21F2NO4/c1-23-15(21)14(13-7-9-17(18,19)10-8-13)20-16(22)24-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,20,22)
InChIKeyZBHHGSITIHZZFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate: A Chiral Cbz-Difluorocyclohexyl Glycine Building Block for Pharmaceutical Synthesis


Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate (commonly referred to as Cbz-L-(4,4-difluorocyclohexyl)glycine methyl ester) is a protected amino acid derivative featuring an (S)-configuration at the alpha-carbon, a benzyloxycarbonyl (Cbz) protecting group on the amine, a methyl ester on the carboxylic acid, and a 4,4-difluorocyclohexyl side chain [1]. This building block is utilized in peptide and peptidomimetic synthesis, with the difluorocyclohexyl moiety imparting distinct physicochemical properties compared to non-fluorinated analogs . Its role as a key intermediate in the scalable synthesis of an IL-17A inhibitor clinical candidate has been documented [2].

Why Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate Cannot Be Replaced by Simple Analogs in Research and Development


While generic Cbz-protected amino acid methyl esters or mono-fluorinated cyclohexyl analogs may appear interchangeable, the specific combination of the (S)-stereochemistry, the gem-difluoro substitution pattern, and the Cbz protecting group in methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate is not trivial to replicate. The (S)-configuration dictates the stereochemical outcome of downstream chiral syntheses, a critical parameter for biologically active compounds [1]. The 4,4-difluoro substitution profoundly alters lipophilicity, metabolic stability, and conformational properties compared to non-fluorinated or mono-fluorinated cyclohexyl rings, directly impacting the pharmacokinetic profile of final drug candidates [2][3]. Furthermore, the -Cbz/-OMe orthogonal protection scheme is a deliberate choice for synthetic routes requiring selective deprotection, and substituting it with an Fmoc or Boc analog would necessitate a complete re-engineering of a validated manufacturing process [1][3].

Quantitative Differentiation Guide for Cbz-L-(4,4-difluorocyclohexyl)glycine Methyl Ester


Lipophilicity Shift is Counter-Intuitive: The 4,4-Difluorocyclohexyl Derivative is More Hydrophilic Than Its Cyclohexyl Analog

Contrary to the general expectation that fluorination increases lipophilicity, the gem-difluoro substitution on the cyclohexyl ring in methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(4,4-difluorocyclohexyl)acetate results in a significantly lower LogP compared to its non-fluorinated analog, methyl (S)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate [1].

Lipophilicity LogP Physicochemical Properties Drug Design

Stereochemistry is a Gateway to Active IL-17A Inhibitors: The (S)-Enantiomer is Essential for Potent Target Engagement

The (S)-configuration at the alpha-carbon is a conserved structural feature in a series of potent small-molecule IL-17A modulators. The specific (S)-enantiomer methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(4,4-difluorocyclohexyl)acetate is the direct precursor to these agents [1]. A related (S)-4,4-difluorocyclohexyl-containing IL-17A inhibitor, N—[(S)-(4,4-difluorocyclohexyl)-[7-[[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]methyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-3-(1-fluoro-1-methyl-ethyl)isoxazole-4-carboxamide, has demonstrated an IC50 of 51.9 nM for inhibiting IL-17A/IL-17RA binding, with the (S)-stereochemistry being critical for activity [2]. In contrast, the racemic mixture (CAS 1543813-72-4) lacks this stereochemical precision, introducing unnecessary complexity and reduced specific activity .

Stereochemistry IL-17A Inhibitor Binding Affinity

Documented Scalability Advantage: The Difluorocyclohexyl Intermediate Contributes to a 2.4-Fold Improvement in API Process Yield

In the development of a scalable process for the IL-17A inhibitor LY3509754, methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate is a key building block. The optimized route using this intermediate achieved an overall yield of 46.5%, a dramatic increase from the 19.1% yield of the initial preclinical supplies process, enabling the delivery of 110 kg of a key intermediate [1].

Process Chemistry Scalable Synthesis IL-17A Inhibitor Route Scouting

Metabolic Stability: The Gem-Difluoro Group Provides a Well-Established Shield Against Cytochrome P450

Studies on organofluorine compound metabolism demonstrate that increasing fluorine substitution on the cyclohexyl ring confers enhanced resistance to cytochrome P450 (P450) degradation. An all-cis cyclohexyl derivative showed increasing stability with increasing fluorine substitution [1]. By extension, the 4,4-difluorocyclohexyl motif in the target compound is expected to offer superior metabolic stability compared to mono-fluorinated or non-fluorinated cyclohexyl glycine analogs, for which quantitative stability data often go unreported due to their rapid degradation.

Metabolic Stability Cytochrome P450 Pharmacokinetics Fluorine Chemistry

Recommended Application Scenarios for Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate


Stereochemically Critical IL-17A Inhibitor and Inflammatory Disease Candidate Synthesis

This building block is the preferred starting material for any synthesis targeting the (S)-4,4-difluorocyclohexyl pharmacophore found in potent IL-17A inhibitors. The evidence shows that the (S)-enantiomer is essential for achieving nanomolar potency (IC50 of 51.9 nM for a close analog), and the building block is directly implicated in the scalable process delivering 110 kg of intermediate at a 46.5% overall yield [1][2].

Lead Optimization for Metabolic Stability and Solubility Enhancement

When a hit-to-lead program reveals high clearance or poor aqueous solubility with a non-fluorinated cyclohexyl analog, this building block is the logical replacement. It provides a calculated LogP reduction of 1.27 units (from 4.24 to 2.97) versus the cyclohexyl analog, directly addressing lipophilicity-driven solubility and off-target toxicity concerns [3]. The class-level evidence also points to improved resistance to P450 metabolism [4].

Orthogonal Protection Strategy for Solid-Phase Peptide Synthesis

For peptide sequences that incorporate an unnatural (4,4-difluorocyclohexyl)glycine residue, the Cbz protection on this building block is orthogonal to Fmoc-based SPPS strategies. The Cbz group can be removed under hydrogenation conditions that leave acid-labile side-chain protecting groups intact, a key advantage over Boc-based building blocks when a mild final deprotection step is required [5].

Quote Request

Request a Quote for Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.